N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
- Its structure consists of a benzenesulfonamide core, where the sulfonamide group (–SO2NH2) is attached to a 2,4,5-trimethylphenyl ring, which in turn bears a 2,4-difluorophenyl substituent.
- The compound’s molecular weight is approximately 171.14 g/mol .
N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide: , also known by its chemical formula , is a compound with interesting properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation reaction between and .
Reaction Conditions: The reaction typically occurs in an organic solvent, such as , at room temperature.
Industrial Production: While industrial-scale production methods are not widely documented, the compound serves as a key intermediate in the synthesis of dolutegravir , an antiretroviral drug used to treat HIV .
Chemical Reactions Analysis
Reactivity: N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Its role as an intermediate in dolutegravir synthesis highlights its importance in antiretroviral therapy.
Industry: Its applications extend to pharmaceuticals and fine chemicals.
Mechanism of Action
Dolutegravir Mechanism: As an intermediate in dolutegravir synthesis, N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide contributes to inhibiting HIV integrase, preventing viral DNA integration into host cells .
Molecular Targets and Pathways: It interacts with the integrase enzyme, disrupting the viral life cycle.
Comparison with Similar Compounds
Uniqueness: The combination of the 2,4-difluorophenyl and 2,4,5-trimethylbenzenesulfonamide moieties makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other sulfonamides and related compounds may share structural similarities.
Remember, this compound’s significance lies not only in its structure but also in its role as an intermediate in drug development
Properties
Molecular Formula |
C15H15F2NO2S |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3 |
InChI Key |
VJSQKLOLFHGUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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